molecular formula C16H15F3N2O3 B6230765 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine CAS No. 1449021-97-9

5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine

Cat. No. B6230765
CAS RN: 1449021-97-9
M. Wt: 340.3
InChI Key:
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Description

5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine (5-1,3-Dioxan-2-yl-4-trifluoromethylbenzyloxy-pyrimidine) is an organic compound belonging to the class of pyrimidines. It is a colorless, odourless, crystalline solid with a melting point of 189-192°C. 5-1,3-Dioxan-2-yl-4-trifluoromethylbenzyloxy-pyrimidine has been studied for its potential applications in a variety of fields, including drug synthesis, chemical biology, and materials science.

Scientific Research Applications

Insecticidal Activity

Benzpyrimoxan , a compound structurally related to "5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine", was discovered as a novel insecticide. This compound shows remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides. It has low adverse effects on pollinators and beneficial arthropods, making it a suitable component of integrated pest management strategies (Satoh et al., 2021).

Antimicrobial and Anticancer Properties

Novel compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and shown to have analgesic, anti-inflammatory, and COX-2 inhibitor activities. These compounds demonstrated significant potential as analgesic and anti-inflammatory agents with high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthesis and Biological Evaluation

Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation and evaluated their insecticidal and antibacterial potential. These compounds showed promise against Pseudococcidae insects and various microorganisms, indicating their usefulness in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Nucleoside Analogues Development

Research into 1,3-dioxan-5-yl pyrimidine and purine nucleoside analogues followed a new synthetic strategy, leading to the creation of both cis and trans isomers of purine/pyrimidine nucleosides. These nucleoside analogues are significant for their potential applications in antiviral and anticancer therapies (Sorbi et al., 2015).

OLED Material Development

The compound and its derivatives have also been investigated for their application in organic light-emitting diodes (OLEDs). A study synthesized a new class of heteroleptic Ir(III) metal complexes using related chelates for high-performance sky-blue- and white-emitting OLEDs, demonstrating the potential for this compound in advanced electronic and display technologies (Chang et al., 2013).

Mechanism of Action

Benzpyrimoxan, also known as Benzpyrimoxan [ISO] or 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine, is a novel insecticidal active ingredient . This article provides a comprehensive overview of its mechanism of action.

Target of Action

Benzpyrimoxan primarily targets rice planthoppers , including the brown planthopper (BPH, Nilaparvata lugens) and the whitebacked planthopper (WBPH, Sogatella furcifera) . These insects are severe pests of rice in many countries .

Mode of Action

Benzpyrimoxan operates as an ecdysone titer disruptor . Ecdysone is a hormone that controls the molting process in insects. By disrupting the ecdysone titer, Benzpyrimoxan interferes with the normal molting process of the planthoppers .

Biochemical Pathways

It is known that the compound disrupts the normal molting process in planthoppers by interfering with the ecdysone hormone . This leads to unique ecdysis disruption symptoms .

Pharmacokinetics

Benzpyrimoxan has a light brown to white colored crystalline powder appearance . It has a solubility in water of 5.04 mg/L (19.9-20.2℃) and a partition coefficient (log POW) of 3.42 (24.5℃) . These physicochemical properties may influence its distribution and bioavailability in the environment.

Result of Action

The primary result of Benzpyrimoxan’s action is the disruption of the normal molting process in planthoppers . This leads to the death of the insects . Furthermore, Benzpyrimoxan has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .

Action Environment

Benzpyrimoxan is primarily used in rice fields to control planthoppers . It has been found to have low adverse effects on non-target organisms such as pollinators and beneficial arthropods . This makes Benzpyrimoxan an excellent fit for integrated pest management (IPM) programs .

properties

IUPAC Name

5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYTGQFPZEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336148
Record name Benzpyrimoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1449021-97-9
Record name Benzpyrimoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzpyrimoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZPYRIMOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD637E4YWH
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